
N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The geometry of similar compounds was optimized by density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For example, a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the simulated UV–Vis spectrum was calculated by TD-DFT method using IEFPCM solvation model .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Anti-Tumor Research
A study by Gomha et al. (2016) synthesized a series of compounds related to the structure of N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide, revealing their potential as anti-tumor agents. The synthesized compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating the significance of incorporating thiazol and thiophen moieties in drug design for cancer therapy. The study's synthesis and characterization processes provide insights into the development of new therapeutic agents targeting cancer cells Gomha, Edrees, & Altalbawy, 2016.
Electrophilic Properties and Polymer Research
Research by Hu et al. (2013) explored the electrophilic and electrochromic properties of polymers derived from thiazole and thiophen units, including those similar to this compound. The study emphasized the potential of these structures in creating polymers with desirable electronic and optical properties, useful in the development of advanced materials for electronic applications Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013.
Antimicrobial Activities of Thiazole Derivatives
Wardkhan et al. (2008) developed new thiazole derivatives that showed significant antimicrobial activities against various bacterial and fungal strains. This research underlines the importance of thiazole and thiophene moieties, as found in this compound, in designing compounds with potential applications in treating microbial infections Wardkhan, Youssef, Hamed, & Ouf, 2008.
Novel Electronic and Photovoltaic Applications
The synthesis and investigation of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties, as studied by Higashihara et al. (2012), provide a foundation for the development of materials for organic photovoltaics. These findings suggest that structures similar to this compound can be utilized in creating efficient energy-harvesting devices Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012.
Fluorescent Sensors and Molecular Docking Studies
Wagh et al. (2015) designed a chemosensor based on a benzothiazole structure, demonstrating selective sensing abilities for Cu2+ and Hg2+ ions in semi-aqueous media. This research highlights the potential of utilizing thiazol and thiophen structures for developing sensitive and selective chemosensors, relevant to environmental monitoring and chemical detection Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-thiazol-2-yl)-N-(2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(10(16)14-11-13-5-7-18-11)12-4-3-8-2-1-6-17-8/h1-2,5-7H,3-4H2,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITLRBDNOAUTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
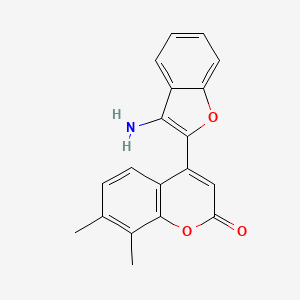
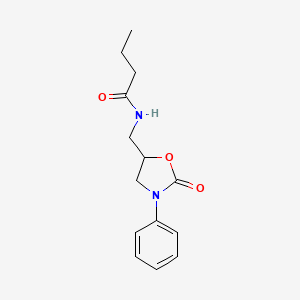
![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)
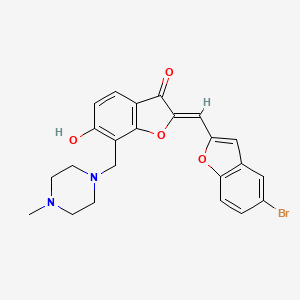
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2935659.png)
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)
![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935663.png)
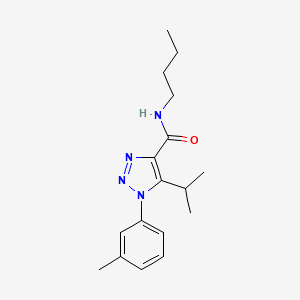
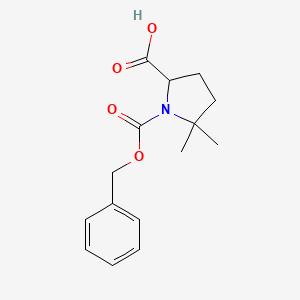
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)
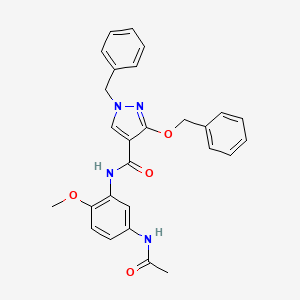
![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)
